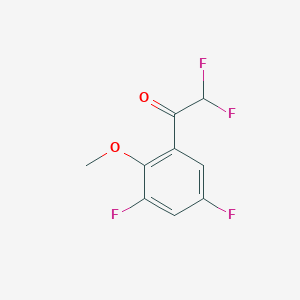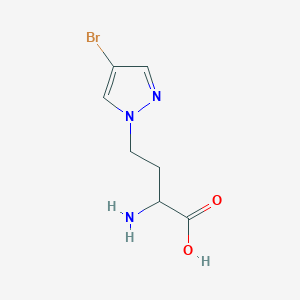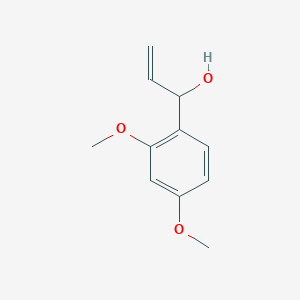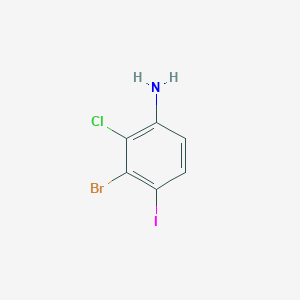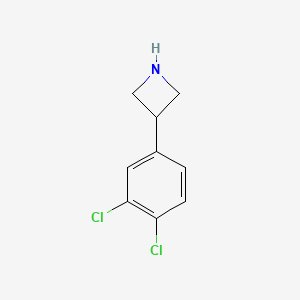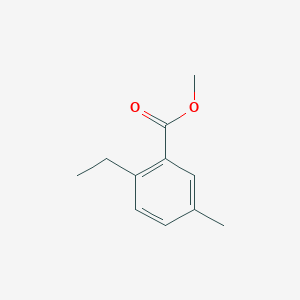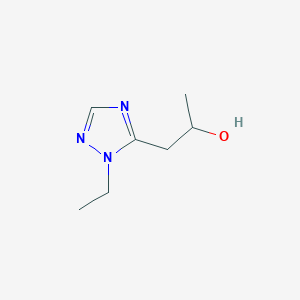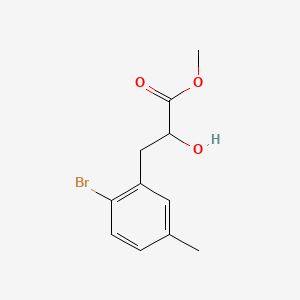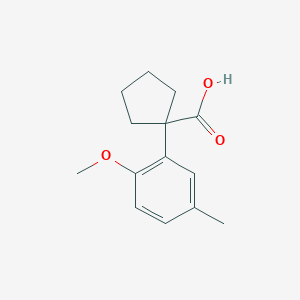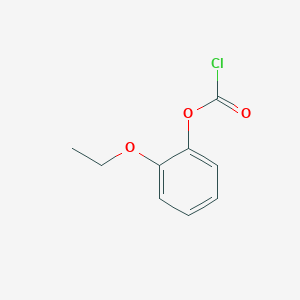
2-Ethoxyphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyphenyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to an aromatic ring. This compound is a colorless, volatile liquid that degrades in moist air. It is primarily used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates.
Vorbereitungsmethoden
The synthesis of 2-ethoxyphenyl chloroformate typically involves the reaction of 2-ethoxyphenol with phosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:
2-Ethoxyphenol+Phosgene→2-Ethoxyphenyl chloroformate+HCl
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Ethoxyphenyl chloroformate undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution: : It reacts with amines to form carbamates. For example:
2-Ethoxyphenyl chloroformate+Amine→Carbamate+HCl
-
Reaction with Alcohols: : It forms carbonate esters when reacted with alcohols:
2-Ethoxyphenyl chloroformate+Alcohol→Carbonate ester+HCl
-
Reaction with Carboxylic Acids: : It forms mixed anhydrides:
2-Ethoxyphenyl chloroformate+Carboxylic acid→Mixed anhydride+HCl
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed are carbamates, carbonate esters, and mixed anhydrides.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyphenyl chloroformate has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates. It is also used in the derivatization of polar compounds to make them more volatile for gas chromatography-mass spectrometry (GC-MS) analysis .
-
Biology: : It is used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Its ability to form carbamates makes it useful in the synthesis of enzyme inhibitors and other bioactive molecules.
-
Medicine: : It is used in the synthesis of drugs and drug intermediates. Its reactivity with amines and alcohols makes it a valuable reagent in medicinal chemistry.
-
Industry: : It is used in the production of polymers and other materials. Its ability to form carbonate esters makes it useful in the synthesis of polycarbonates and other polymeric materials.
Wirkmechanismus
The mechanism of action of 2-ethoxyphenyl chloroformate involves nucleophilic attack on the carbonyl carbon by a nucleophile, such as an amine or alcohol. This results in the formation of a tetrahedral intermediate, which then collapses to form the final product (carbamate or carbonate ester) and hydrogen chloride. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxyphenyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and phenyl chloroformate. These compounds share similar reactivity patterns but differ in their physical properties and specific applications:
-
Methyl Chloroformate: : A simple chloroformate used in the synthesis of carbamates and carbonates. It is more volatile and less stable than this compound.
-
Ethyl Chloroformate: : Similar to methyl chloroformate but with slightly higher boiling point and stability.
-
Phenyl Chloroformate: : An aromatic chloroformate used in the synthesis of more complex carbamates and carbonates. It is less volatile and more stable than this compound.
The uniqueness of this compound lies in its ethoxy substituent, which imparts specific reactivity and physical properties that make it suitable for certain applications.
Eigenschaften
Molekularformel |
C9H9ClO3 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
(2-ethoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO3/c1-2-12-7-5-3-4-6-8(7)13-9(10)11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
USCBMXSSTSVMRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


